molecular formula C17H19NOS B2421546 N-propyl-N-(thiophen-3-ylmethyl)cinnamamide CAS No. 1235701-33-3

N-propyl-N-(thiophen-3-ylmethyl)cinnamamide

Cat. No.: B2421546
CAS No.: 1235701-33-3
M. Wt: 285.41
InChI Key: VTVROCMHPQGGDD-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-N-(thiophen-3-ylmethyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamides. Cinnamides are derivatives of cinnamic acid, which is a naturally occurring compound found in various plants. This compound features a cinnamoyl nucleus, which is known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Scientific Research Applications

N-propyl-N-(thiophen-3-ylmethyl)cinnamamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-N-(thiophen-3-ylmethyl)cinnamamide typically involves the reaction of cinnamic acid derivatives with thiophen-3-ylmethylamine and propylamine. The reaction is usually carried out under mild conditions using a suitable catalyst. One common method involves the use of Lipozyme® TL IM as a catalyst in a continuous-flow microreactor, which allows for efficient and rapid synthesis with high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow microreactors is advantageous for industrial production due to their ability to provide consistent reaction conditions, high efficiency, and scalability .

Chemical Reactions Analysis

Types of Reactions

N-propyl-N-(thiophen-3-ylmethyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-ylmethyl)cinnamamide
  • N-(thiophen-3-ylmethyl)cinnamamide
  • N-(thiophen-4-ylmethyl)cinnamamide

Uniqueness

N-propyl-N-(thiophen-3-ylmethyl)cinnamamide is unique due to the presence of the propyl group, which enhances its biological activity compared to other similar compounds. The propyl group may contribute to better membrane permeability and increased interaction with molecular targets .

Properties

IUPAC Name

(E)-3-phenyl-N-propyl-N-(thiophen-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-2-11-18(13-16-10-12-20-14-16)17(19)9-8-15-6-4-3-5-7-15/h3-10,12,14H,2,11,13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVROCMHPQGGDD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC1=CSC=C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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